N-(3-Acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide
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Overview
Description
- The thienopyrimidine core is then reacted with an appropriate thiol to introduce the sulfanyl group.
- Reagents: Thiol derivative.
- Conditions: Base-catalyzed reaction in an organic solvent.
Attachment of the Acetamide Moiety:
- The final step involves the acylation of the amino group with acetic anhydride.
- Reagents: Acetic anhydride.
- Conditions: Room temperature, in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
-
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
- Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Conditions: Mild to moderate temperatures.
-
Reduction: Reduction reactions can target the carbonyl groups within the thienopyrimidine core.
- Reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Low temperatures, inert atmosphere.
-
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
- Reagents: Halogens, nitrating agents.
- Conditions: Acidic or basic conditions, depending on the substituent.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide typically involves multiple steps:
-
Formation of the Thienopyrimidine Core:
- Starting with a thiophene derivative, the core structure is formed through a series of cyclization reactions.
- Reagents: Ethyl acetoacetate, sulfur, and ammonium acetate.
- Conditions: Reflux in ethanol.
Scientific Research Applications
N-(3-Acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(3-Acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity, leading to the modulation of signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
- N-(3-Acetamidophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide
- N-(3-Acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)propionamide
Comparison:
- Uniqueness: The presence of the ethyl group at the 3-position of the thienopyrimidine core and the acetamide moiety at the phenyl ring distinguishes it from similar compounds.
- Properties: These structural differences can lead to variations in biological activity, solubility, and stability.
Properties
Molecular Formula |
C18H20N4O3S2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H20N4O3S2/c1-3-22-17(25)16-14(7-8-26-16)21-18(22)27-10-15(24)20-13-6-4-5-12(9-13)19-11(2)23/h4-6,9H,3,7-8,10H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
RTAMFLHFHUGYSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
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